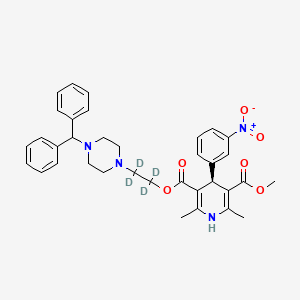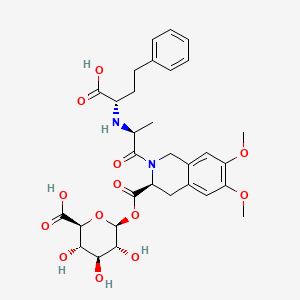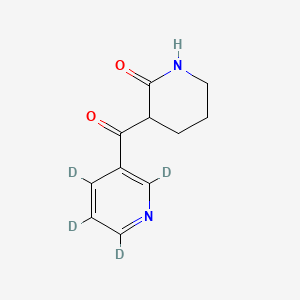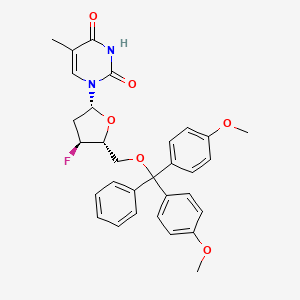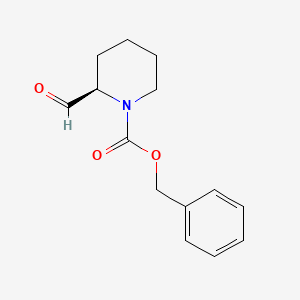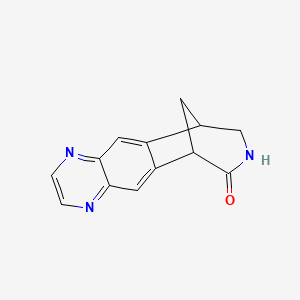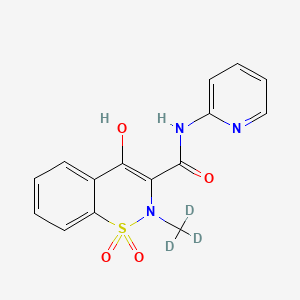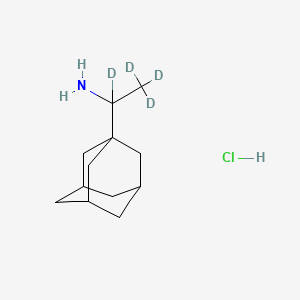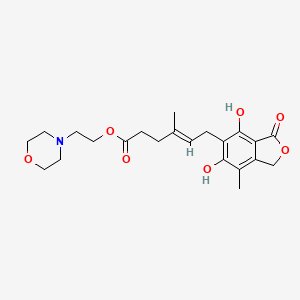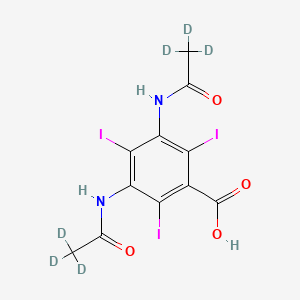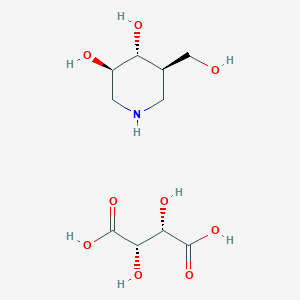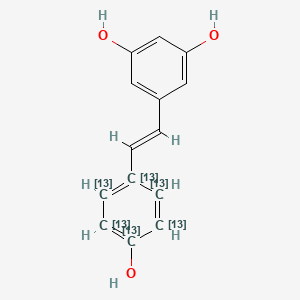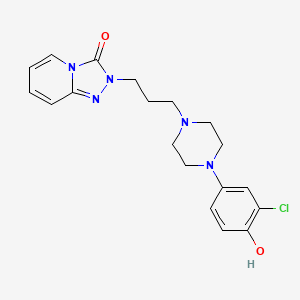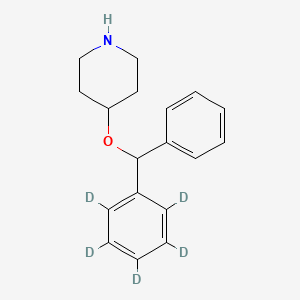
Desalkyl Ebastine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desalkyl Ebastine-d5, also known as this compound, is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 272.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ebastine undergoes metabolism in human liver microsomes, transforming into Desalkyl Ebastine, Hydroxyebastine, and Carebastine. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2, play significant roles in these metabolic processes. This information helps in understanding the pharmacokinetics and drug interactions of Ebastine in vivo (Liu et al., 2006).
The N-dealkylation and hydroxylation of Ebastine, leading to the formation of Desalkyl Ebastine and other metabolites, are primarily mediated by CYP3A4. This finding is critical in evaluating the metabolism and potential drug interactions of Ebastine (Hashizume et al., 1998).
Gender and genetic polymorphisms in CYP2J2, CYP3A4, CYP3A5, and MDR1 influence the excretion of Ebastine metabolites, including Desalkyl Ebastine, in urine. This finding is relevant for personalized medicine approaches (Gervasini et al., 2006).
Ebastine is metabolized to Desalkyl Ebastine and Carebastine through various enzymatic processes, with CYP3A4 playing a central role in the dealkylation pathways. Understanding these metabolic pathways is crucial for assessing Ebastine's efficacy and safety profile (Shon et al., 2006).
Propiedades
IUPAC Name |
4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-19H,11-14H2/i1D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOREVBRZVXDS-DYVTXVBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCNCC3)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
